Technical Guide: Physico-chemical Properties of Benzo[pqr]tetraphen-3-ol-¹³C₆
Technical Guide: Physico-chemical Properties of Benzo[pqr]tetraphen-3-ol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[pqr]tetraphen-3-ol-¹³C₆ is the isotopically labeled form of Benzo[pqr]tetraphen-3-ol, a metabolite of the well-known polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene (B130552). Due to the inherent challenges in isolating and characterizing this specific labeled metabolite, this guide provides a comprehensive overview of its known properties, supplemented with data from its parent compound, Benzo[a]pyrene. This document is intended to serve as a foundational resource for researchers engaged in studies involving this compound, particularly in metabolic, pharmacokinetic, and toxicological research where isotopically labeled standards are crucial for quantitative analysis.
Physico-chemical Properties
Benzo[pqr]tetraphen-3-ol-¹³C₆
| Property | Value | Source |
| Chemical Formula | C₁₄¹³C₆H₁₂O | MedChemExpress[1] |
| Molecular Weight | 274.26 g/mol | MedChemExpress[1] |
| CAS Number | 2704248-82-6 | MedChemExpress[1] |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; Tracer in drug development.[1][2][3] | MedChemExpress |
Benzo[a]pyrene (Parent Compound)
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₂ | PubChem[4][5] |
| Molecular Weight | 252.31 g/mol | PubChem[4][5] |
| Melting Point | 179 °C | Wikipedia[6][7] |
| Boiling Point | 495 °C | Wikipedia[6][7] |
| Water Solubility | 0.00162 - 0.0038 mg/L at 25 °C | NCBI[8] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 6.13 - 6.35 | PubChem[5], NCBI |
| Appearance | Pale yellow needles or plates | PubChem[4] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of Benzo[pqr]tetraphen-3-ol-¹³C₆ are proprietary or not publicly documented. However, this section outlines general methodologies applicable to the synthesis of isotopically labeled PAHs and the analysis of Benzo[a]pyrene and its metabolites.
Synthesis of Isotopically Labeled Benzo[a]pyrene Metabolites (General Overview)
The synthesis of isotopically labeled PAHs, such as ¹³C-labeled Benzo[a]pyrene metabolites, often involves a multi-step process utilizing modern organic chemistry techniques. A general approach, adapted from methodologies for synthesizing ¹³C₄-labeled Benzo[a]pyrene and its oxidized metabolites, is as follows:
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Introduction of ¹³C Atoms: The synthesis typically begins with commercially available ¹³C-labeled precursors. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Hartwig cross-coupling, are employed to construct the polycyclic aromatic backbone, incorporating the ¹³C atoms at specific positions.
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Ring Cyclization: Following the assembly of the key fragments, a cyclization step, often catalyzed by a transition metal like platinum, is used to form the final polycyclic structure.
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Functionalization: To obtain the desired hydroxylated metabolite, functional group manipulations are performed. This may involve demethylation of a methoxy (B1213986) precursor using reagents like boron tribromide (BBr₃) to yield the final phenol.
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Purification: The final labeled compound is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high isotopic and chemical purity.
Analysis of Benzo[a]pyrene and its Metabolites
The analysis of Benzo[a]pyrene and its metabolites, including hydroxylated forms like Benzo[pqr]tetraphen-3-ol, in biological and environmental samples typically involves the following steps:
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Sample Preparation: Extraction of the analytes from the matrix (e.g., tissue, urine, plasma) is a critical first step. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).
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Chromatographic Separation: The extracted analytes are then separated using either High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column or Gas Chromatography (GC).
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Detection and Quantification:
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HPLC is often coupled with Fluorescence Detection (FLD) or Ultraviolet (UV) detection for sensitive and selective measurement.
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GC is typically coupled with Mass Spectrometry (MS) for definitive identification and quantification. The use of an isotopically labeled internal standard like Benzo[pqr]tetraphen-3-ol-¹³C₆ is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.
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Signaling Pathways and Biological Activity
Benzo[pqr]tetraphen-3-ol is a metabolite of Benzo[a]pyrene, a potent procarcinogen. The biological activity of Benzo[a]pyrene is intrinsically linked to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.
Metabolic Activation of Benzo[a]pyrene
The metabolic activation of Benzo[a]pyrene proceeds through three primary pathways. The diol epoxide pathway is considered the principal route for its carcinogenic activity.
Caption: Metabolic activation pathways of Benzo[a]pyrene.
Experimental Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of Benzo[a]pyrene metabolites from a biological sample using an isotopically labeled internal standard.
Caption: Workflow for quantitative analysis of Benzo[a]pyrene metabolites.
Conclusion
Benzo[pqr]tetraphen-3-ol-¹³C₆ serves as an indispensable tool for the accurate quantification of Benzo[a]pyrene metabolites in complex biological matrices. While specific physico-chemical data for this labeled compound remain scarce, a thorough understanding of its parent compound, Benzo[a]pyrene, provides a valuable framework for its application in research. The methodologies and pathway information presented in this guide are intended to support researchers in designing and interpreting experiments aimed at elucidating the mechanisms of action and health risks associated with Benzo[a]pyrene exposure.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo(pqr)tetraphene-3,5-diol | C20H12O2 | CID 188520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
![Chemical structure of Benzo[pqr]tetraphen-3-ol](https://i.imgur.com/your-image-url.png)
